2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide
Description
2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide is an organic compound with a complex structure that includes a propanamide backbone, a dimethyl group, and a methylsulfanylphenyl group
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-12(13-8-6-7-9-14(13)23-5)20-16(22)19-11-10-18-15(21)17(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,18,21)(H2,19,20,22)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEXHJIKOLQJPA-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)NC(=O)NCCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1SC)NC(=O)NCCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide typically involves multiple steps:
Formation of the Propanamide Backbone: The initial step involves the preparation of 2,2-dimethylpropanamide through the reaction of 2,2-dimethylpropanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylsulfanylphenyl Group: The next step is the introduction of the methylsulfanylphenyl group via a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between a halogenated methylsulfanylphenyl compound and an appropriate amine derivative.
Final Coupling and Purification: The final step involves coupling the intermediate products to form the target compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated aromatic compounds.
Scientific Research Applications
2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide involves its interaction with specific molecular targets. The methylsulfanylphenyl group can interact with hydrophobic pockets in proteins, while the amide and carbamoylamino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylpropanamide: Lacks the methylsulfanylphenyl group, resulting in different chemical properties and biological activities.
N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide: Lacks the dimethyl groups, which can affect its steric and electronic properties.
Uniqueness
2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide is unique due to the presence of both the dimethyl and methylsulfanylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
